molecular formula C16H17BrO B8384457 1-(2-Bromo-phenyl)-4-phenyl-butan-1-ol

1-(2-Bromo-phenyl)-4-phenyl-butan-1-ol

Cat. No.: B8384457
M. Wt: 305.21 g/mol
InChI Key: YCAYZCUOGMSTJP-UHFFFAOYSA-N
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Description

1-(2-Bromo-phenyl)-4-phenyl-butan-1-ol is a brominated aromatic alcohol featuring a butanol backbone substituted at the first carbon with a 2-bromo-phenyl group and at the fourth carbon with a phenyl group. This structure combines aromatic bromine’s electron-withdrawing effects with the hydroxyl group’s polarity, making it a candidate for applications in medicinal chemistry and synthetic intermediates. For instance, bromine in the ortho position may induce steric hindrance and alter electronic distribution, while the alcohol group enhances hydrogen-bonding capacity compared to ketones or amines .

Properties

Molecular Formula

C16H17BrO

Molecular Weight

305.21 g/mol

IUPAC Name

1-(2-bromophenyl)-4-phenylbutan-1-ol

InChI

InChI=1S/C16H17BrO/c17-15-11-5-4-10-14(15)16(18)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,16,18H,6,9,12H2

InChI Key

YCAYZCUOGMSTJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(C2=CC=CC=C2Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Bromo-phenyl)-4-phenyl-butan-1-ol with structurally related compounds, focusing on substituent effects, functional groups, and spectral data from the evidence provided.

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Functional Group Molecular Weight (g/mol) Purity Melting Point (°C)
This compound (Target) 2-BrPh, 4-Ph Alcohol ~289.2* N/A N/A
a11 () 2-BrPh, triazole, amine Amine 627.5 97% Not reported
e3 () 2-BrBenzyl, triazole, amine Amine 606.5 >95% Not reported
1-(2-Bromo-6-fluorophenyl)butan-1-ol () 2-Br-6-FPh Alcohol 247.11 Not reported Not reported
1-(4-Bromo-2-fluorophenyl)pentan-1-one () 4-Br-2-FPh, pentanone Ketone 259.11 Not reported Not reported

*Estimated based on structural formula.

Key Comparison Points:

Functional Group Influence: Alcohol vs. Alcohol vs. Ketone: The ketone group in 1-(4-Bromo-2-fluorophenyl)pentan-1-one () lacks hydrogen-bonding capacity, likely reducing water solubility but enhancing stability against oxidation compared to alcohols .

Halogen Effects: Positional Isomerism: Bromine in the ortho position (target and a11) may sterically hinder reactions compared to para-substituted analogs (e.g., e3’s benzyl group). Halogen Type: Iodine (e2, ) and chlorine (e8, ) in similar compounds show variable effects on binding affinity and lipophilicity, with bromine offering a balance of size and reactivity .

Spectral Data Insights :

  • NMR Shifts : In amine derivatives (e.g., a11), the 2-bromo-phenyl group causes deshielding in $^1$H NMR (δ ~7.5–8.0 ppm for aromatic protons) due to electron withdrawal. Alcohol protons (e.g., ) typically resonate at δ 1.5–2.5 ppm (CH$_2$) and δ 4.5–5.0 ppm (OH) .
  • Mass Spectrometry : Amine derivatives (e.g., e3, m/z 606.5) show fragmentation patterns dominated by triazole ring cleavage, while alcohols (e.g., ) exhibit loss of H$_2$O (18 Da) and Br (79.9 Da) .

Table 2: Spectral Data Comparison

Compound Name $^1$H NMR Key Peaks (δ, ppm) HR MS (ESI) m/z [M+H]$^+$
Target (Hypothetical) 1.5–2.5 (CH$_2$), 4.8 (OH) 289.2 (calc)
a11 () 7.6–8.1 (Ar-H), 5.2 (NH) 627.5 (obs)
e3 () 7.4–7.9 (Ar-H), 4.3 (CH$_2$O) 606.5 (obs)
1-(2-Bromo-6-fluorophenyl)butan-1-ol () 1.6–2.3 (CH$_2$), 4.7 (OH) 247.11 (obs)

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